3,6-DIETHYL 4-[(3-HYDROXYPROPYL)AMINO]QUINOLINE-3,6-DICARBOXYLATE 3,6-DIETHYL 4-[(3-HYDROXYPROPYL)AMINO]QUINOLINE-3,6-DICARBOXYLATE
Brand Name: Vulcanchem
CAS No.:
VCID: VC8844984
InChI: InChI=1S/C18H22N2O5/c1-3-24-17(22)12-6-7-15-13(10-12)16(19-8-5-9-21)14(11-20-15)18(23)25-4-2/h6-7,10-11,21H,3-5,8-9H2,1-2H3,(H,19,20)
SMILES: CCOC(=O)C1=CC2=C(C(=CN=C2C=C1)C(=O)OCC)NCCCO
Molecular Formula: C18H22N2O5
Molecular Weight: 346.4 g/mol

3,6-DIETHYL 4-[(3-HYDROXYPROPYL)AMINO]QUINOLINE-3,6-DICARBOXYLATE

CAS No.:

Cat. No.: VC8844984

Molecular Formula: C18H22N2O5

Molecular Weight: 346.4 g/mol

* For research use only. Not for human or veterinary use.

3,6-DIETHYL 4-[(3-HYDROXYPROPYL)AMINO]QUINOLINE-3,6-DICARBOXYLATE -

Specification

Molecular Formula C18H22N2O5
Molecular Weight 346.4 g/mol
IUPAC Name diethyl 4-(3-hydroxypropylamino)quinoline-3,6-dicarboxylate
Standard InChI InChI=1S/C18H22N2O5/c1-3-24-17(22)12-6-7-15-13(10-12)16(19-8-5-9-21)14(11-20-15)18(23)25-4-2/h6-7,10-11,21H,3-5,8-9H2,1-2H3,(H,19,20)
Standard InChI Key VUXNLJYIMMJZDO-UHFFFAOYSA-N
SMILES CCOC(=O)C1=CC2=C(C(=CN=C2C=C1)C(=O)OCC)NCCCO
Canonical SMILES CCOC(=O)C1=CC2=C(C(=CN=C2C=C1)C(=O)OCC)NCCCO

Introduction

3,6-Diethyl 4-[(3-hydroxypropyl)amino]quinoline-3,6-dicarboxylate is a synthetic organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and applications in medicinal chemistry. This compound is of interest due to its potential biological properties and its role as a building block for synthesizing more complex molecules.

Synthesis Methods

The synthesis of 3,6-diethyl 4-[(3-hydroxypropyl)amino]quinoline-3,6-dicarboxylate typically involves multi-step organic reactions. The process begins with the preparation of the quinoline core, followed by functionalization at specific positions. Reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.

Industrial Production

Industrial production may utilize large-scale synthesis techniques such as continuous flow reactors and automated synthesis to maximize efficiency and minimize costs.

Chemical Reactions and Transformations

This compound can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form quinoline N-oxides using oxidizing agents like hydrogen peroxide.

  • Reduction: Reduction reactions can convert the quinoline ring to dihydroquinoline derivatives using reducing agents such as sodium borohydride.

  • Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinoline ring.

Reaction TypeReagentsProducts
OxidationHydrogen peroxideQuinoline N-oxides
ReductionSodium borohydrideDihydroquinoline derivatives
SubstitutionVarious nucleophiles and electrophilesFunctionalized quinoline derivatives

Comparison with Similar Compounds

This compound is unique due to its specific functional groups and substitutions, which may confer distinct biological activities and chemical properties compared to other quinoline derivatives like quinoline itself, chloroquine, and primaquine.

CompoundBiological ActivityChemical Properties
QuinolineBasic quinoline structureSimplest form of quinoline derivatives
ChloroquineAntimalarial drugKnown for its antimalarial activity
PrimaquineAntimalarial drugSimilar to chloroquine but with different side effects
3,6-Diethyl 4-[(3-hydroxypropyl)amino]quinoline-3,6-dicarboxylatePotential antimicrobial and anticancer propertiesUnique functional groups

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